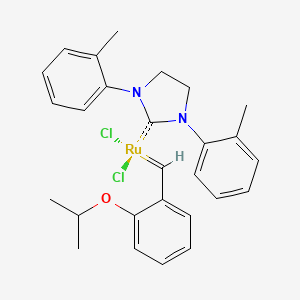

Stewart-Grubbs catalyst

Description

BenchChem offers high-quality Stewart-Grubbs catalyst suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stewart-Grubbs catalyst including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.C10H12O.2ClH.Ru/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-8(2)11-10-7-5-4-6-9(10)3;;;/h3-10H,11-12H2,1-2H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJCARGGZRTYFH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=CC=CC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30Cl2N2ORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746225 | |

| Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927429-61-6 | |

| Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Architecture of a Modern Olefin Metathesis Catalyst: A Technical Guide to the Stewart-Grubbs Catalyst

For Immediate Release

Shanghai, China – December 10, 2025 – In the landscape of modern organic synthesis, olefin metathesis stands as a pillar of innovation, enabling the efficient construction of complex molecules. At the heart of this transformative chemistry are the catalysts that drive it. This technical guide provides an in-depth elucidation of the structure and characterization of the Stewart-Grubbs catalyst, a prominent member of the second-generation Hoveyda-Grubbs family of ruthenium-based olefin metathesis catalysts. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data and experimental protocols to facilitate a comprehensive understanding of this powerful catalytic tool.

The Stewart-Grubbs catalyst, formally known as [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II), is distinguished by its unique N-heterocyclic carbene (NHC) ligand bearing o-tolyl substituents.[1] This structural modification, compared to the more common mesityl groups in other second-generation catalysts, imparts a reduced steric profile, which can lead to enhanced reactivity in certain applications.[1]

Core Structural and Spectroscopic Data

Table 1: Key Catalyst Identification

| Parameter | Value |

| Chemical Name | [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II) |

| Synonym | Stewart-Grubbs Catalyst |

| CAS Number | 927429-61-6[2] |

| Molecular Formula | C₂₇H₃₀Cl₂N₂ORu[2] |

| Molecular Weight | 570.52 g/mol [2] |

Table 2: Representative Spectroscopic Data (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organometallic complexes. The following table provides expected chemical shift ranges for the key protons and carbons in the Stewart-Grubbs catalyst, based on data from similar second-generation Grubbs catalysts.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Ru=CH (Carbene proton) | 16.0 - 17.0 |

| Aromatic protons | 6.5 - 8.0 | |

| O-CH (isopropyl) | 4.5 - 5.5 | |

| N-CH₂-CH₂-N | 3.5 - 4.5 | |

| Ar-CH₃ (tolyl) | 2.0 - 2.5 | |

| O-C(CH₃)₂ | 1.0 - 1.5 | |

| ¹³C | Ru=CH (Carbene carbon) | 280 - 310 |

| N-C-N (NHC carbene) | 210 - 220 | |

| Aromatic carbons | 110 - 155 | |

| O-CH (isopropyl) | 70 - 80 | |

| N-CH₂-CH₂-N | 50 - 60 | |

| Ar-CH₃ (tolyl) | 18 - 22 | |

| O-C(CH₃)₂ | 20 - 25 |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the synthesis and characterization of the Stewart-Grubbs catalyst, adhering to standard practices for air- and moisture-sensitive compounds.

Synthesis of Stewart-Grubbs Catalyst

The synthesis of the Stewart-Grubbs catalyst typically involves the reaction of a suitable ruthenium precursor with the corresponding N-heterocyclic carbene (NHC) ligand and the 2-isopropoxyphenylmethylene ligand. A common starting material is a first-generation Grubbs catalyst.[1]

Materials:

-

First-generation Grubbs catalyst ([RuCl₂(PCy₃)₂(CHPh)])

-

1,3-bis(2-methylphenyl)-imidazolidin-2-ylidene (the NHC ligand)

-

2-isopropoxystyrene

-

Copper(I) chloride (CuCl)

-

Dichloromethane (B109758) (DCM), freshly distilled and deoxygenated

-

Pentane (B18724), freshly distilled and deoxygenated

-

Standard Schlenk line and glovebox equipment

Procedure:

-

All manipulations are to be performed under an inert atmosphere (argon or nitrogen).

-

In a glovebox, a Schlenk flask is charged with the first-generation Grubbs catalyst and the NHC ligand in a 1:1 molar ratio.

-

Anhydrous, deoxygenated DCM is added to dissolve the solids.

-

To this solution, 2-isopropoxystyrene (1.1 equivalents) and CuCl (0.1 equivalents) are added.

-

The reaction mixture is stirred at room temperature for 4-6 hours, during which a color change is typically observed.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is washed with deoxygenated pentane to remove soluble impurities.

-

The product, the Stewart-Grubbs catalyst, is then dried under high vacuum to yield a typically greenish-brown solid.

Characterization by X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound.[3]

Crystal Growth:

-

In a glovebox, a concentrated solution of the purified Stewart-Grubbs catalyst is prepared in a suitable solvent (e.g., dichloromethane or toluene).

-

This solution is carefully layered with a less-polar anti-solvent in which the catalyst is poorly soluble (e.g., pentane or hexane) in a narrow tube.

-

The tube is sealed and left undisturbed at a constant, cool temperature (e.g., -20 °C).

-

Over several days to weeks, single crystals suitable for X-ray diffraction may form at the interface of the two solvents.

Data Collection and Structure Refinement:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using paratone oil to protect it from the atmosphere.[4]

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data is collected using a monochromatic X-ray source (e.g., Mo Kα radiation).[3]

-

The collected diffraction pattern is indexed, integrated, and scaled using appropriate software.

-

The crystal structure is solved using direct methods or Patterson methods and refined against the experimental data to determine atomic positions, bond lengths, and bond angles.

Characterization by NMR Spectroscopy

NMR spectroscopy is essential for confirming the identity and purity of the catalyst in solution.

Sample Preparation:

-

In a glovebox, approximately 5-10 mg of the Stewart-Grubbs catalyst is accurately weighed into an NMR tube.

-

About 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂), which has been deoxygenated and dried over molecular sieves, is added to the NMR tube.

-

The tube is sealed with a cap and parafilm.

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

For ¹H NMR, key signals to observe are the characteristic downfield carbene proton and the distinct patterns of the aromatic and aliphatic protons.

-

For ¹³C NMR, the signals for the ruthenium carbene carbon and the NHC carbene carbon are of primary diagnostic importance.

-

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

Signaling Pathways and Logical Relationships

The catalytic activity of the Stewart-Grubbs catalyst is governed by a well-established mechanistic cycle, a variant of the Chauvin mechanism, which received the Nobel Prize in Chemistry in 2005.[1]

Caption: The Chauvin mechanism for olefin metathesis catalyzed by the Stewart-Grubbs catalyst.

The initiation of the pre-catalyst to the active catalytic species is a critical first step. For Hoveyda-Grubbs type catalysts, this involves the dissociation of the chelating isopropoxy group, which opens a coordination site for the incoming olefin substrate.

Caption: Initiation pathway of the Stewart-Grubbs pre-catalyst to the active species.

This technical guide serves as a foundational resource for researchers engaged in the application and development of olefin metathesis catalysts. By providing a consolidated overview of the structural and spectroscopic characteristics, alongside detailed experimental protocols, it aims to empower scientists to harness the full potential of the Stewart-Grubbs catalyst in their synthetic endeavors.

References

- 1. Stewart-Grubbs catalyst | 927429-61-6 | Benchchem [benchchem.com]

- 2. (1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene)(dichloro)((2-((propan-2-yl)oxy)phenyl)methylidene)ruthenium | C27H30Cl2N2ORu | CID 71310547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Stewart-Grubbs Catalyst: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

The Stewart-Grubbs catalyst, chemically known as [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II), is a second-generation Hoveyda-Grubbs type catalyst renowned for its efficacy in olefin metathesis reactions.[1] A key structural feature of this catalyst is the presence of o-tolyl substituents on the N-heterocyclic carbene (NHC) ligand, which results in a less sterically hindered environment around the ruthenium center compared to its more common N-mesityl counterpart.[1] This modification enhances its reactivity, particularly in the cross-metathesis of sterically demanding olefins.[1] This guide provides a comprehensive overview of the synthesis and characterization of the Stewart-Grubbs catalyst.

Synthesis

The synthesis of the Stewart-Grubbs catalyst follows a modular approach, beginning with a suitable ruthenium precursor. The core strategy involves the sequential and controlled displacement of ligands, specifically the introduction of the characteristic N-heterocyclic carbene (NHC) and the chelating isopropoxybenzylidene ligand to the ruthenium metal center.[1] A common starting material is a first-generation Grubbs catalyst, which features two phosphine (B1218219) ligands.[1]

Synthetic Pathway

The synthesis can be conceptualized as a two-step process involving the preparation of the NHC ligand and its subsequent reaction with a ruthenium precursor.

Caption: Figure 1: Synthetic Pathway for Stewart-Grubbs Catalyst

Experimental Protocols

Representative Synthesis of the N-Heterocyclic Carbene (NHC) Ligand Precursor

-

Condensation: N,N'-di(o-tolyl)ethylenediamine and glyoxal are condensed to form 1,3-di(o-tolyl)-2,3-dihydro-1H-imidazole.

-

Deprotonation: The resulting dihydroimidazole (B8729859) is deprotonated with a strong base to generate the free N-heterocyclic carbene, 1,3-di(o-tolyl)imidazolidin-2-ylidene.

Representative Synthesis of the Stewart-Grubbs Catalyst

-

Reaction Setup: A solution of the first-generation Grubbs catalyst and the chelating 2-isopropoxybenzylidene ligand source in an appropriate solvent (e.g., toluene) is prepared under an inert atmosphere.

-

Ligand Exchange: The free NHC ligand is added to the solution, and the mixture is stirred at room temperature to facilitate the displacement of a phosphine ligand.

-

Isolation and Purification: The product is isolated by precipitation and purified by washing with a suitable solvent to yield the Stewart-Grubbs catalyst as a solid.

Characterization

The identity and purity of the synthesized Stewart-Grubbs catalyst are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and elemental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the catalyst in solution. Key diagnostic signals in the ¹H NMR spectrum include the ruthenium-carbene proton and the resonances corresponding to the aromatic and aliphatic protons of the ligands. The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Stewart-Grubbs Type Catalyst

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ru=CH | ~16.5 | ~290-310 |

| NHC backbone (N-CH₂-CH₂-N) | ~4.0-4.2 | ~51-53 |

| Isopropoxy CH | ~4.8-5.0 | ~75-77 |

| Isopropoxy CH₃ | ~1.2-1.4 | ~21-23 |

| o-tolyl CH₃ | ~2.3-2.5 | ~18-20 |

| Aromatic protons | ~6.5-7.8 | ~110-155 |

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the solid-state structure of the catalyst, including bond lengths and angles. This technique is crucial for confirming the coordination geometry around the ruthenium center and the spatial arrangement of the ligands.

Table 2: Representative X-ray Crystallographic Data for a Stewart-Grubbs Type Catalyst

| Parameter | Value |

| Bond Lengths (Å) | |

| Ru=C (carbene) | ~1.82-1.85 |

| Ru-Cl | ~2.35-2.40 |

| Ru-O | ~2.25-2.30 |

| Ru-N (NHC) | ~2.10-2.15 |

| **Bond Angles (°) ** | |

| Cl-Ru-Cl | ~160-170 |

| O-Ru-N | ~165-175 |

| C(carbene)-Ru-N | ~95-100 |

Note: These are typical values for related Hoveyda-Grubbs type catalysts.

Elemental Analysis

Elemental analysis is used to determine the elemental composition of the synthesized catalyst, providing a measure of its purity.

Table 3: Elemental Analysis Data for Stewart-Grubbs Catalyst (C₂₇H₃₀Cl₂N₂ORu) [2]

| Element | Theoretical (%) |

| Carbon (C) | 56.84 |

| Hydrogen (H) | 5.30 |

| Chlorine (Cl) | 12.43 |

| Nitrogen (N) | 4.91 |

| Oxygen (O) | 2.80 |

| Ruthenium (Ru) | 17.72 |

Experimental Workflow

The overall workflow for the synthesis and characterization of the Stewart-Grubbs catalyst is summarized below.

Caption: Figure 2: Experimental Workflow

Conclusion

The Stewart-Grubbs catalyst represents a significant advancement in the field of olefin metathesis, offering enhanced reactivity for challenging substrates. Its synthesis, while requiring careful execution, is based on well-established organometallic principles. Thorough characterization using a combination of spectroscopic and analytical techniques is essential to ensure the identity and purity of the catalyst, which is critical for achieving reproducible and optimal results in its applications.

References

In-Depth Technical Guide: The Mechanism of Action of the Stewart-Grubbs Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stewart-Grubbs catalyst, a second-generation Hoveyda-Grubbs type ruthenium-based olefin metathesis catalyst, has emerged as a powerful tool in organic synthesis. Its enhanced reactivity and stability have made it particularly valuable in the construction of complex molecular architectures, a critical aspect of modern drug development. This guide provides a detailed exploration of the catalyst's mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the key processes involved. The Stewart-Grubbs catalyst is distinguished by its N-heterocyclic carbene (NHC) ligand bearing o-tolyl substituents, which results in reduced steric hindrance compared to its more common N-mesityl counterparts.[1] This structural modification significantly influences its catalytic performance.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for olefin metathesis, for which Yves Chauvin was awarded the Nobel Prize in Chemistry in 2005, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[2][3] The catalytic cycle of the Stewart-Grubbs catalyst follows this fundamental pathway, which can be broken down into three key phases: initiation, propagation, and termination.

Initiation: Generating the Active Catalyst

The pre-catalyst, as a stable 16-electron complex, must first be activated to a 14-electron species to enter the catalytic cycle. For Hoveyda-Grubbs type catalysts, including the Stewart-Grubbs catalyst, this initiation process involves the dissociation of the chelating isopropoxybenzylidene ligand.[1] The mechanism of this initiation can proceed through two primary pathways, the dissociative and the interchange (or associative) pathways, with the operative pathway often dependent on the steric bulk of the incoming olefin substrate.[1]

-

Dissociative Pathway: In this pathway, the chelating ether arm of the isopropoxybenzylidene ligand first dissociates from the ruthenium center, forming a 14-electron intermediate. This coordinatively unsaturated species is then free to react with an incoming olefin substrate. This pathway is generally favored for sterically hindered olefins.[1]

-

Interchange (Associative) Pathway: For less sterically demanding olefins, the initiation can proceed via an interchange mechanism. Here, the incoming olefin coordinates to the ruthenium center concurrently with the dissociation of the chelating ether ligand. This pathway avoids the formation of a discrete 14-electron intermediate.[1]

The reduced steric hindrance of the o-tolyl groups on the NHC ligand of the Stewart-Grubbs catalyst can influence the rate of initiation and the preference for one pathway over the other, contributing to its enhanced reactivity in certain applications.[1]

Propagation: The Catalytic Turnover

Once the active 14-electron catalyst is formed, it enters the propagation cycle, which is responsible for the productive turnover of the olefin substrates.

-

[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the ruthenium alkylidene to form a metallacyclobutane intermediate.

-

[2+2] Retro-Cycloaddition (Cycloreversion): The metallacyclobutane intermediate then undergoes a retro-[2+2] cycloaddition. This step can either regenerate the starting materials (non-productive metathesis) or, more favorably, cleave the ring in a different manner to produce a new olefin product and a new ruthenium alkylidene species.

-

Ligand Exchange and Continuation: The newly formed olefin product dissociates from the ruthenium center, and a new substrate molecule coordinates, allowing the catalytic cycle to continue. For ring-closing metathesis (RCM) reactions, the driving force is often the entropically favorable release of a small volatile olefin, such as ethylene.[3][4]

Termination: Catalyst Deactivation

Catalyst decomposition pathways represent the termination of the catalytic cycle and are crucial considerations for reaction efficiency. For ruthenium-based catalysts, potential deactivation mechanisms include bimolecular reactions between two catalyst molecules and reactions with impurities or functional groups present in the substrate or solvent. For Hoveyda-Grubbs type catalysts, thermal stability is generally enhanced compared to the first-generation Grubbs catalysts.[5]

Quantitative Data and Performance Comparison

The performance of olefin metathesis catalysts is evaluated based on several key parameters, including initiation rate, stability, turnover number (TON), and turnover frequency (TOF). While extensive data exists for the broader family of Grubbs catalysts, specific quantitative comparisons highlighting the unique advantages of the Stewart-Grubbs catalyst are of particular interest.

The following table summarizes available comparative data for the Stewart-Grubbs catalyst and other relevant Grubbs catalysts. It is important to note that performance is highly dependent on the specific reaction and conditions.

| Catalyst Generation/Type | Catalyst | Reaction Type | Substrate | Key Performance Metric | Value | Reference |

| First Generation | Grubbs I | Catalyst Transformation | - | kobs (s-1) | 7.48 x 10-5 | [6] |

| Second Generation | Grubbs II | Catalyst Transformation | - | kobs (s-1) | 1.52 x 10-4 | [6] |

| Second Generation | Stewart-Grubbs | Cross-Metathesis | Methallyl Halides | Conversion (%) | High (Specific value not provided, but noted for high efficiency) | [7] |

| Second Generation | Hoveyda-Grubbs II | Ring-Closing Metathesis | Dipeptide | Product Yield (%) | 80-86% (at 40°C and 60°C) | [5] |

Note: The Stewart-Grubbs catalyst is noted for its enhanced efficiency in the cross-metathesis of sterically demanding olefins due to its less sterically hindered NHC ligand.[1]

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in elucidating catalytic mechanisms and quantifying performance. Below are detailed protocols for key experiments used to study the Stewart-Grubbs catalyst.

Protocol 1: Kinetic Analysis of Ring-Closing Metathesis (RCM) by UV-Vis Spectroscopy

This protocol outlines the general procedure for monitoring the kinetics of an RCM reaction using UV-Vis spectroscopy by observing the disappearance of the pre-catalyst's characteristic absorbance.

1. Materials and Instrumentation:

-

Stewart-Grubbs catalyst

-

Diene substrate (e.g., diethyl diallylmalonate)

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

-

Internal standard (if necessary)

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Inert atmosphere glovebox or Schlenk line

2. Procedure:

-

Preparation of Stock Solutions:

-

Inside a glovebox, prepare a stock solution of the Stewart-Grubbs catalyst in the chosen solvent at a known concentration (e.g., 1-5 mM).

-

Prepare a stock solution of the diene substrate at a known concentration (e.g., 0.1-0.5 M).

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to the desired temperature.

-

Record a baseline spectrum of the pure solvent in the cuvette.

-

-

Kinetic Run:

-

In the glovebox, add a specific volume of the substrate stock solution to a quartz cuvette.

-

Seal the cuvette with a septum.

-

Outside the glovebox, inject a small, precise volume of the catalyst stock solution into the cuvette to initiate the reaction.

-

Immediately begin recording absorbance spectra at regular time intervals. The wavelength of maximum absorbance for the pre-catalyst should be monitored.

-

-

Data Analysis:

-

Plot the absorbance of the pre-catalyst peak versus time.

-

From this data, the observed rate constant (kobs) for the initiation phase can be determined by fitting the data to an appropriate rate law (e.g., first-order decay).

-

References

- 1. Stewart-Grubbs catalyst | 927429-61-6 | Benchchem [benchchem.com]

- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ring Closing Metathesis [organic-chemistry.org]

- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Genesis of a Nobel-Winning Catalyst: An In-Depth Guide to the Discovery and History of Stewart-Grubbs Catalysts

For Researchers, Scientists, and Drug Development Professionals

The advent of olefin metathesis has revolutionized chemical synthesis, enabling the efficient construction of complex molecules and polymers. Central to this transformation are the ruthenium-based catalysts developed by Robert H. Grubbs and his collaborators, a body of work recognized with the 2005 Nobel Prize in Chemistry. This technical guide delves into the discovery and historical development of these remarkable catalysts, with a particular focus on the evolution leading to the specialized Stewart-Grubbs catalyst. We will explore the nuances of each catalyst generation, providing detailed experimental protocols, comparative performance data, and visual representations of the underlying chemical principles.

A Legacy of Innovation: From Ill-Defined Systems to Well-Defined Catalysts

The journey to the highly active and selective catalysts used today began with early, ill-defined catalytic systems. In the 1970s, Yves Chauvin first proposed the now-accepted mechanism for olefin metathesis, involving a metal carbene and a metallacyclobutane intermediate.[1] This crucial insight laid the theoretical groundwork for the rational design of new, more effective catalysts.

Robert H. Grubbs, building on Chauvin's work, sought to develop well-defined, single-component catalysts that were not only highly active but also tolerant of a wide range of functional groups, a critical requirement for applications in complex organic synthesis. This research led to the development of a series of ruthenium-based catalysts that have become indispensable tools for chemists worldwide.

The First Generation: A Robust Workhorse

In 1995, the Grubbs group introduced the first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium.[2] This purple solid proved to be a significant breakthrough, offering a balance of stability and reactivity. Its tolerance to air and moisture, a stark contrast to the highly sensitive Schrock molybdenum catalysts, made it accessible to a broader range of chemists.

Experimental Protocol: Synthesis of First-Generation Grubbs Catalyst

The synthesis of the first-generation Grubbs catalyst is a one-pot reaction that has been widely adopted. The following protocol is a representative example:

Materials:

-

RuCl₂(PPh₃)₃ (Ruthenium(II) dichloride tris(triphenylphosphine))

-

Toluene (B28343), anhydrous

-

Pentane (B18724), anhydrous

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve RuCl₂(PPh₃)₃ in anhydrous toluene.

-

Slowly add a solution of phenyldiazomethane in pentane to the ruthenium solution at room temperature. The color of the solution will typically change, indicating the formation of the ruthenium carbene.

-

To this mixture, add a solution of tricyclohexylphosphine in toluene.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with cold pentane to remove impurities.

-

Dry the purple solid under vacuum to yield the first-generation Grubbs catalyst.

The Second Generation: A Leap in Activity

The quest for even higher activity led to the development of the second-generation Grubbs catalyst in 1999.[3] This iteration replaced one of the tricyclohexylphosphine ligands with a more strongly electron-donating N-heterocyclic carbene (NHC) ligand, specifically 1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene (SIMes). This modification resulted in a catalyst with significantly enhanced reactivity, capable of catalyzing more challenging metathesis reactions, including those involving sterically hindered or electron-deficient olefins.

Experimental Protocol: Synthesis of Second-Generation Grubbs Catalyst

The synthesis of the second-generation catalyst typically involves the reaction of the first-generation catalyst with the free NHC ligand.

Materials:

-

First-Generation Grubbs Catalyst

-

1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride (SIMes.HCl)

-

Potassium tert-butoxide

-

Toluene, anhydrous

-

Pentane, anhydrous

Procedure:

-

Preparation of the free NHC: Under an inert atmosphere, stir a mixture of SIMes.HCl and potassium tert-butoxide in anhydrous toluene at room temperature for 1-2 hours.

-

Filter the mixture to remove the inorganic salts (KCl and excess base).

-

Ligand Exchange: To the filtrate containing the free NHC, add the first-generation Grubbs catalyst.

-

Stir the reaction mixture at 40-50 °C for 30-60 minutes. The color of the solution will change from purple to reddish-brown.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with cold pentane.

-

Dry the solid under vacuum to yield the second-generation Grubbs catalyst.

Hoveyda-Grubbs Catalysts: Enhanced Stability and Recyclability

Further refinements led to the development of the Hoveyda-Grubbs catalysts. These catalysts feature a chelating isopropoxystyrene ligand that replaces one of the phosphine (B1218219) ligands. This modification results in a more stable catalyst that can be more easily recovered and recycled. The second-generation Hoveyda-Grubbs catalyst incorporates both the NHC ligand and the chelating isopropoxystyrene ligand, combining high activity with enhanced stability.

The Stewart-Grubbs Catalyst: A Specialized Tool for Hindered Substrates

A significant advancement in the Hoveyda-Grubbs family is the Stewart-Grubbs catalyst , chemically known as [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II).[4][5][6] Developed by Ian C. Stewart in the Grubbs laboratory, this catalyst is a variant of the second-generation Hoveyda-Grubbs catalyst.[4] The key distinction lies in the N-heterocyclic carbene (NHC) ligand, which bears o-tolyl (2-methylphenyl) groups instead of the bulkier mesityl groups found in the standard second-generation Hoveyda-Grubbs catalyst.[4]

This seemingly subtle structural change has a profound impact on the catalyst's reactivity. The reduced steric bulk of the o-tolyl groups makes the Stewart-Grubbs catalyst particularly effective for the cross-metathesis of sterically hindered olefins.[4]

Experimental Protocol: Synthesis of Stewart-Grubbs Catalyst

The synthesis of the Stewart-Grubbs catalyst follows a similar strategy to other second-generation Hoveyda-Grubbs catalysts, involving a ligand exchange reaction.

Materials:

-

First-Generation Grubbs Catalyst

-

1,3-bis(2-methylphenyl)imidazolinium chloride

-

Potassium hexamethyldisilazide (KHMDS)

-

2-Isopropoxystyrene

-

Toluene, anhydrous

-

Pentane, anhydrous

-

Copper(I) chloride (phosphine scavenger)

Procedure:

-

Preparation of the free NHC: Under an inert atmosphere, treat a solution of 1,3-bis(2-methylphenyl)imidazolinium chloride in anhydrous toluene with KHMDS at room temperature to generate the free NHC.

-

Ligand Exchange: In a separate flask, dissolve the first-generation Grubbs catalyst in anhydrous toluene.

-

Add the solution of the free NHC to the solution of the first-generation catalyst.

-

Add 2-isopropoxystyrene and a catalytic amount of copper(I) chloride.

-

Heat the reaction mixture to 80 °C and stir for 1-2 hours.

-

Cool the reaction mixture to room temperature and filter to remove insoluble byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Induce precipitation by adding pentane and cool to -20 °C.

-

Collect the resulting solid by filtration, wash with cold pentane, and dry under vacuum to yield the Stewart-Grubbs catalyst as a green solid.

Quantitative Comparison of Catalyst Performance

The evolution of the Grubbs catalyst has been driven by the pursuit of higher activity, stability, and broader substrate scope. The following tables summarize key performance indicators for the different catalyst generations in representative metathesis reactions.

Table 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

| Catalyst Generation | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Turnover Number (TON) |

| First Generation | 5 | 12 | >95 | ~19 |

| Second Generation | 1 | 1 | >98 | ~98 |

| Hoveyda-Grubbs 2nd Gen | 1 | 1 | >98 | ~98 |

| Stewart-Grubbs | 1 | 1 | >98 | ~98 |

Note: Data are compiled from various sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.[7][8][9][10]

Table 2: Self-Metathesis of 1-Octene

| Catalyst Generation | Catalyst Loading (ppm) | Temperature (°C) | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) |

| First Generation | 10 | 20 | ~120,000 | - |

| Second Generation | 2 | 20 | >600,000 | >50 |

Note: Data are compiled from various sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.[3][11]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of olefin metathesis and a typical experimental workflow for catalyst synthesis.

Conclusion

The discovery and development of the Grubbs family of catalysts, culminating in specialized variants like the Stewart-Grubbs catalyst, represent a triumph of rational catalyst design. From the early, unstable systems to the robust and highly active catalysts of today, this journey has provided chemists with powerful tools to construct complex molecules with unprecedented efficiency. The continued exploration of ligand effects and reaction mechanisms promises to further expand the capabilities of olefin metathesis, opening new frontiers in drug discovery, materials science, and beyond.

References

- 1. nobelprize.org [nobelprize.org]

- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. qatar.tamu.edu [qatar.tamu.edu]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads for olefin metathesis reactions in water - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Theoretical and Computational Insights into the Stewart-Grubbs Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stewart-Grubbs catalyst, a second-generation Hoveyda-Grubbs type ruthenium-based complex, has emerged as a powerful tool in olefin metathesis, a reaction of paramount importance in modern organic synthesis and drug development.[1] Its unique structural features, characterized by an N-heterocyclic carbene (NHC) ligand with o-tolyl substituents and a chelating isopropoxybenzylidene ether moiety, impart distinct reactivity and stability profiles.[1] This technical guide delves into the theoretical and computational studies that have elucidated the mechanistic intricacies and catalytic performance of the Stewart-Grubbs catalyst and its close analogs. By leveraging high-level computational chemistry, researchers have gained profound insights into the catalyst's behavior, paving the way for rational catalyst design and optimization.

The Catalytic Cycle: The Chauvin Mechanism

The generally accepted mechanism for olefin metathesis catalyzed by ruthenium complexes is the Chauvin mechanism.[2][3] This catalytic cycle involves a series of transformations centered around a ruthenium carbene active species. Theoretical studies, primarily using Density Functional Theory (DFT), have mapped out the energetic landscape of this cycle, identifying key intermediates and transition states. The initiation of the precatalyst, a critical step in the overall process, involves the dissociation of the chelating isopropoxy group to allow for substrate coordination.[1]

The core catalytic cycle can be visualized as follows:

Caption: The Chauvin mechanism for olefin metathesis catalyzed by the Stewart-Grubbs catalyst.

Quantitative Energetic Data from DFT Studies

Computational studies have provided valuable quantitative data on the thermodynamics and kinetics of the olefin metathesis catalytic cycle. The tables below summarize key energetic parameters, such as Gibbs free energies of activation (ΔG‡) and reaction energies (ΔGr), for various steps in the process, as calculated for second-generation Grubbs-type catalysts. This data is essential for understanding catalyst activity and for comparing the performance of different catalyst variants.

Table 1: Calculated Gibbs Free Energy of Activation (ΔG‡) for Key Steps in Olefin Metathesis with Second-Generation Grubbs-type Catalysts.

| Catalytic Step | Catalyst System | Olefin Substrate | ΔG‡ (kcal/mol) | Computational Method |

| Phosphine Dissociation | Grubbs II model | - | 12.3 | BP86/TZVP |

| Olefin Association | Grubbs II model | Ethylene | 5.8 | BP86/TZVP |

| Metallacyclobutane Formation | Grubbs II model | Ethylene | 9.9 | BP86/TZVP |

| Metallacyclobutane Cleavage | Grubbs II model | Ethylene | 11.2 | BP86/TZVP |

| Initiation (Ether Dissociation) | Hoveyda-Grubbs II model | Ethylene | 21.3 | B3LYP/6-31G(d,p) |

Table 2: Calculated Reaction Free Energies (ΔGr) for Intermediates in Olefin Metathesis with Second-Generation Grubbs-type Catalysts.

| Intermediate | Catalyst System | Olefin Substrate | ΔGr (kcal/mol) | Computational Method |

| 14e- Active Species + Phosphine | Grubbs II model | - | 10.9 | BP86/TZVP |

| Olefin π-Complex | Grubbs II model | Ethylene | -10.5 | BP86/TZVP |

| Metallacyclobutane | Grubbs II model | Ethylene | -14.1 | BP86/TZVP |

| 14e- Active Species + Styrene Ether | Hoveyda-Grubbs II model | - | 15.2 | B3LYP/6-31G(d,p) |

Note: The data presented is compiled from various computational studies on second-generation Grubbs catalysts and may not be specific to the Stewart-Grubbs catalyst. The specific functional, basis set, and substrate used in the calculations significantly influence the results.

Detailed Computational Protocol

The theoretical investigation of the Stewart-Grubbs catalyst and related complexes typically follows a well-defined computational workflow. This protocol, primarily based on Density Functional Theory (DFT), allows for a detailed exploration of the catalyst's electronic structure, reaction mechanisms, and energetics.

Caption: A typical computational workflow for studying the mechanism of a homogeneous catalyst like the Stewart-Grubbs catalyst.

Methodological Details:

-

Software: Common quantum chemistry software packages used for these calculations include Gaussian, ORCA, and Amsterdam Density Functional (ADF).

-

Density Functional: The choice of the exchange-correlation functional is crucial for obtaining accurate results. For Grubbs-type catalysts, hybrid functionals such as B3LYP and meta-GGA functionals like M06 have been shown to provide reliable energetics.[4][5]

-

Basis Set: A combination of basis sets is often employed. For the ruthenium atom, effective core potentials (ECPs) like LANL2DZ are frequently used to reduce computational cost while accurately describing the core electrons. For the main group elements (C, H, N, O, Cl, P), Pople-style basis sets such as 6-31G(d,p) or more extensive basis sets are common.

-

Solvation Models: To account for the effect of the solvent, implicit solvation models like the Polarizable Continuum Model (PCM) are often incorporated into the calculations.

Conclusion

Theoretical and computational studies have provided invaluable insights into the structure, stability, and reactivity of the Stewart-Grubbs catalyst. Through the application of sophisticated computational methodologies, a detailed understanding of the Chauvin mechanism and the associated energetic landscape has been achieved. The quantitative data and mechanistic details derived from these studies are instrumental for the rational design of new and improved olefin metathesis catalysts with tailored properties for specific applications in organic synthesis and drug discovery. As computational power and theoretical methods continue to advance, in silico investigations will undoubtedly play an even more prominent role in the future of catalysis research.

References

The Cornerstone of Modern Synthesis: A Technical Guide to Olefin Metathesis with the Stewart-Grubbs Catalyst

For Researchers, Scientists, and Drug Development Professionals

The advent of olefin metathesis has revolutionized the landscape of chemical synthesis, offering an unprecedented tool for the formation of carbon-carbon double bonds with high efficiency and functional group tolerance. Among the arsenal (B13267) of catalysts developed to mediate this transformation, the Stewart-Grubbs catalyst, a second-generation Hoveyda-Grubbs type catalyst, has emerged as a powerful and versatile option, particularly for sterically demanding substrates. This technical guide provides an in-depth exploration of the fundamental principles of olefin metathesis utilizing the Stewart-Grubbs catalyst, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Fundamental Principles of Olefin Metathesis

Olefin metathesis is a catalytic reaction that involves the redistribution of alkylidene fragments between two olefin substrates.[1][2] The generally accepted mechanism for this transformation is the Chauvin mechanism, proposed by Yves Chauvin, for which he, along with Robert H. Grubbs and Richard R. Schrock, was awarded the Nobel Prize in Chemistry in 2005.[3][4]

The catalytic cycle is initiated by the reaction of a metal carbene complex with an olefin to form a metallacyclobutane intermediate through a [2+2] cycloaddition.[2][4] This four-membered ring intermediate then undergoes a retro-[2+2] cycloaddition, breaking in a productive manner to yield a new olefin and a new metal carbene, which can then continue the catalytic cycle.[2][4]

The Stewart-Grubbs catalyst, chemically known as [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II), is a second-generation Hoveyda-Grubbs catalyst.[5] A key feature of this catalyst is the presence of a chelating isopropoxybenzylidene ligand, which contributes to its stability and modulates its initiation rate.[6] The N-heterocyclic carbene (NHC) ligand with o-tolyl substituents provides a less sterically hindered environment around the ruthenium center compared to the more common mesityl groups, leading to enhanced reactivity in specific applications.[5][7]

The Catalytic Cycle in Action

The catalytic cycle of olefin metathesis using the Stewart-Grubbs catalyst follows the general Chauvin mechanism but with a specific initiation step characteristic of Hoveyda-Grubbs second-generation catalysts.

Caption: Catalytic cycle of the Stewart-Grubbs catalyst.

The initiation of the Stewart-Grubbs catalyst involves the coordination of an olefin substrate to the ruthenium center, followed by the dissociation of the chelating isopropoxybenzylidene ligand to generate the active 14-electron catalytic species.[4][8] This active catalyst then enters the propagation cycle, reacting with the olefin substrates to form the desired metathesis products.

Quantitative Performance Data

The Stewart-Grubbs catalyst has demonstrated superior performance in specific applications, particularly in the cross-metathesis of sterically hindered olefins. A comparative study highlights its efficacy against other common Grubbs-type catalysts.

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | E/Z Ratio |

| Stewart-Grubbs (IV) | (Allyloxymethyl)benzene | Methallyl chloride | 1-(Benzyloxy)-4-chloro-3-methylbut-2-ene | 75 | 3.2:1 |

| Hoveyda-Grubbs II (III) | (Allyloxymethyl)benzene | Methallyl chloride | 1-(Benzyloxy)-4-chloro-3-methylbut-2-ene | 68 | 2.9:1 |

| Grubbs II (II) | (Allyloxymethyl)benzene | Methallyl chloride | 1-(Benzyloxy)-4-chloro-3-methylbut-2-ene | <5 | - |

| Grubbs I (I) | (Allyloxymethyl)benzene | Methallyl chloride | 1-(Benzyloxy)-4-chloro-3-methylbut-2-ene | <5 | - |

| Data sourced from a comparative study on the cross-metathesis of methallyl halides.[5] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of olefin metathesis reactions. Below are representative protocols for ring-closing metathesis (RCM) and cross-metathesis (CM) that can be adapted for use with the Stewart-Grubbs catalyst.

Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

This protocol describes the synthesis of diethyl cyclopent-3-ene-1,1-dicarboxylate.

Materials:

-

Diethyl diallylmalonate

-

Stewart-Grubbs catalyst

-

Anhydrous, degassed dichloromethane (B109758) (DCM)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

-

Magnetic stirrer and stir bar

-

Silica (B1680970) gel for purification

Procedure:

-

Preparation of the Reaction Vessel: An oven-dried Schlenk flask containing a magnetic stir bar is cooled under a stream of inert gas (Nitrogen or Argon).

-

Catalyst Solution: In the inert atmosphere of a glovebox or using Schlenk techniques, dissolve the Stewart-Grubbs catalyst (typically 1-5 mol%) in anhydrous, degassed DCM.

-

Substrate Addition: To the stirred catalyst solution, add diethyl diallylmalonate via syringe.

-

Reaction Monitoring: The reaction is typically stirred at room temperature. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched by opening the flask to air. The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the desired cyclic product.[3][9]

Cross-Metathesis (CM) of (Allyloxymethyl)benzene and Methallyl Chloride

This protocol is based on the comparative study cited in the data table.

Materials:

-

(Allyloxymethyl)benzene

-

Methallyl chloride

-

Stewart-Grubbs catalyst

-

Anhydrous, degassed toluene (B28343)

-

Inert gas supply (Nitrogen or Argon)

-

Standard Schlenk line or glovebox equipment

-

Magnetic stirrer and stir bar

-

Silica gel for purification

Procedure:

-

Reaction Setup: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the Stewart-Grubbs catalyst (5 mol%) under an inert atmosphere.

-

Solvent and Substrate Addition: Anhydrous, degassed toluene is added, followed by (allyloxymethyl)benzene (1.0 equiv) and methallyl chloride (2.0 equiv).

-

Reaction Conditions: The reaction mixture is stirred at 60 °C and monitored by TLC or GC-MS.

-

Purification: After completion, the reaction mixture is concentrated and purified by flash chromatography on silica gel to afford the cross-metathesis product.[5]

Experimental Workflow

A typical experimental workflow for an olefin metathesis reaction using the Stewart-Grubbs catalyst is outlined below. Adherence to inert atmosphere techniques is critical for optimal results.

Caption: A general experimental workflow for olefin metathesis.

Conclusion

The Stewart-Grubbs catalyst represents a significant advancement in the field of olefin metathesis, offering enhanced reactivity for challenging substrates. Its unique structural features, stemming from the modified NHC ligand, provide a valuable tool for chemists in academia and industry. A thorough understanding of its catalytic cycle, performance characteristics, and the practical aspects of its use, as detailed in this guide, is essential for leveraging its full potential in the synthesis of complex molecules, from novel materials to life-saving pharmaceuticals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. What is the initiation step of the Grubbs-Hoveyda olefin metathesis catalyst? - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

The Pivotal Role of the N-Heterocyclic Carbene Ligand in the Stewart-Grubbs Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of second-generation Grubbs-type catalysts revolutionized the field of olefin metathesis, a powerful carbon-carbon bond-forming reaction with wide-ranging applications in organic synthesis, polymer chemistry, and drug discovery. Among these, the Stewart-Grubbs catalyst, a variant of the Hoveyda-Grubbs second-generation catalyst, has garnered significant attention due to its unique reactivity profile. This technical guide delves into the core of the Stewart-Grubbs catalyst, focusing on the critical role of its N-heterocyclic carbene (NHC) ligand in dictating its stability, activity, and selectivity.

Introduction to the Stewart-Grubbs Catalyst

The Stewart-Grubbs catalyst, chemically known as [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II), is a ruthenium-based olefin metathesis catalyst. It belongs to the second generation of Hoveyda-Grubbs catalysts, which are characterized by a chelating isopropoxybenzylidene ligand that imparts enhanced stability. The defining feature of the Stewart-Grubbs catalyst is its specific N-heterocyclic carbene (NHC) ligand, which bears o-tolyl (2-methylphenyl) substituents on the nitrogen atoms.[1] This structural modification distinguishes it from the more common second-generation Hoveyda-Grubbs catalyst, which typically features bulkier mesityl groups. This seemingly subtle change in the NHC ligand has profound implications for the catalyst's performance.

The N-Heterocyclic Carbene (NHC) Ligand: The Heart of the Catalyst

The transition from first-generation to second-generation Grubbs catalysts involved the replacement of one of the phosphine (B1218219) ligands with a strongly electron-donating N-heterocyclic carbene (NHC).[1] This substitution is the key to the enhanced catalytic activity and stability of the second-generation catalysts.

2.1. Electronic Effects:

NHCs are powerful σ-donors and weak π-acceptors. The strong σ-donation from the NHC ligand to the ruthenium center increases the electron density at the metal. This enhanced electron density stabilizes the catalytically active 14-electron intermediate, which is formed after dissociation of a ligand. Furthermore, the strong Ru-C(NHC) bond contributes to the overall stability of the catalyst, making it more robust and tolerant to a wider range of functional groups compared to its first-generation counterparts.

2.2. Steric Influence of the o-Tolyl Groups:

The choice of substituents on the nitrogen atoms of the NHC ligand allows for the fine-tuning of the catalyst's steric environment. In the Stewart-Grubbs catalyst, the o-tolyl groups are less sterically demanding than the mesityl groups found in the standard Hoveyda-Grubbs second-generation catalyst.[1] This reduced steric bulk around the ruthenium center has several important consequences:

-

Faster Initiation: The less hindered nature of the catalyst can facilitate the coordination of the olefin substrate, potentially leading to faster initiation rates.

-

Enhanced Activity for Hindered Substrates: The reduced steric hindrance can be advantageous in the metathesis of sterically demanding olefins, allowing for more efficient formation of tri- and tetrasubstituted double bonds.

-

Modified Selectivity: The steric profile of the NHC ligand plays a crucial role in determining the E/Z selectivity of the metathesis reaction.

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for olefin metathesis catalyzed by Grubbs-type catalysts is the Chauvin mechanism. The initiation of the Stewart-Grubbs catalyst, being a Hoveyda-Grubbs type, involves the dissociation of the chelating isopropoxy group from the ruthenium center to open a coordination site for the incoming olefin. The catalytic cycle then proceeds through a series of [2+2] cycloaddition and cycloreversion steps, leading to the scrambling of the alkylidene groups.

Quantitative Performance Data

The performance of the Stewart-Grubbs catalyst and related complexes is highly dependent on the nature of the NHC ligand. The following tables summarize quantitative data from various studies, highlighting the impact of NHC substitution on catalyst performance.

Table 1: Comparison of Catalyst Performance in Ring-Closing Metathesis (RCM)

| Catalyst | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Reference |

| Stewart-Grubbs | Diethyl diallylmalonate | 0.5 | 1 | >98 | [2] |

| Hoveyda-Grubbs II | Diethyl diallylmalonate | 1.0 | 2 | 95 | [3] |

| Stewart-Grubbs | Hindered Diene | 0.05 | 0.12 | >99 | [4] |

| Hoveyda-Grubbs II | Hindered Diene | 0.1 | 1 | 94 | [4] |

Table 2: E/Z Selectivity in Cross-Metathesis (CM) with Various NHC Ligands

| Catalyst NHC Ligand | Cross-Metathesis Partners | E/Z Ratio | Reference |

| SIMes (Hoveyda-Grubbs II) | Allylbenzene + cis-1,4-diacetoxy-2-butene | High E | [5] |

| SIPr | Allylbenzene + cis-1,4-diacetoxy-2-butene | 0.12 (90% Z) | [5] |

| o-Tolyl (Stewart-Grubbs) | Not specified | Generally favors E | General observation |

| Chelating NHC | Allylbenzene + cis-1,4-diacetoxy-2-butene | 0.06 (95% Z) | [5] |

Table 3: Turnover Numbers (TON) in Olefin Metathesis

| Catalyst | Reaction Type | Substrate | Turnover Number (TON) | Reference |

| Grubbs I | RCM | Unsubstituted terminal olefin | High | [6] |

| Grubbs II | RCM | Unsubstituted terminal olefin | Lower than Grubbs I | [6] |

| Hoveyda-Grubbs I | RCM | Unsubstituted terminal olefin | Unexpectedly high | [6] |

| Hoveyda-Grubbs II | Self-metathesis | 1-octene | >6000 | [6] |

Experimental Protocols

5.1. General Procedure for the Synthesis of a Stewart-Grubbs Type Catalyst:

The synthesis of the Stewart-Grubbs catalyst generally follows the established methods for second-generation Hoveyda-Grubbs catalysts, involving the reaction of a first-generation Grubbs catalyst with the appropriate NHC ligand precursor and the chelating benzylidene ligand.

Methodology:

-

Preparation of the Free N-Heterocyclic Carbene: The corresponding imidazolium (B1220033) salt, 1,3-bis(2-methylphenyl)imidazolidinium chloride, is deprotonated using a strong base such as potassium hexamethyldisilazide (KHMDS) in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C to room temperature). The reaction mixture is typically stirred for several hours to ensure complete formation of the free carbene.

-

Ligand Exchange Reaction: To a solution of the first-generation Grubbs catalyst in an inert solvent (e.g., toluene (B28343) or dichloromethane), the freshly prepared solution of the free NHC is added. The reaction mixture is stirred at room temperature for a specified period. During this step, one of the tricyclohexylphosphine (B42057) (PCy₃) ligands is displaced by the NHC ligand.

-

Introduction of the Chelating Ligand: The chelating ligand, 2-isopropoxystyrene, is then added to the reaction mixture. The reaction is often heated to facilitate the displacement of the remaining PCy₃ ligand and the formation of the stable, chelated Stewart-Grubbs catalyst.

-

Purification: The resulting catalyst is purified by column chromatography on silica (B1680970) gel, typically using a mixture of non-polar and slightly polar solvents (e.g., hexanes/ethyl acetate).

5.2. General Procedure for Ring-Closing Metathesis (RCM):

This protocol provides a general guideline for performing an RCM reaction using the Stewart-Grubbs catalyst.

Materials:

-

Stewart-Grubbs catalyst

-

Diene substrate

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask and standard glassware

Procedure:

-

Under an inert atmosphere, dissolve the diene substrate in the anhydrous, degassed solvent in a Schlenk flask. The concentration is typically in the range of 0.05-0.2 M.

-

Add the Stewart-Grubbs catalyst (typically 0.1-2 mol%) to the solution.

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).

-

Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Remove the solvent under reduced pressure.

-

Purify the product by flash column chromatography.

Applications in Drug Development and Complex Molecule Synthesis

The unique properties of the Stewart-Grubbs catalyst make it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its enhanced activity towards sterically hindered substrates allows for the construction of previously inaccessible molecular architectures. Ring-closing metathesis is a particularly powerful strategy for the synthesis of macrocyclic compounds, a structural motif present in many biologically active molecules. The ability to fine-tune the catalyst's properties by modifying the NHC ligand provides chemists with a versatile platform to address specific synthetic challenges in drug development and materials science.

Conclusion

The N-heterocyclic carbene ligand is the cornerstone of the Stewart-Grubbs catalyst's exceptional performance. The electronic properties of the NHC ligand enhance the catalyst's stability and overall activity, while the steric environment, dictated by the o-tolyl substituents, provides a unique reactivity profile that is particularly advantageous for challenging olefin metathesis reactions. The ability to rationally design and modify the NHC ligand continues to drive the development of new and improved ruthenium-based metathesis catalysts, further expanding the synthetic chemist's toolbox for the construction of complex molecules. This in-depth understanding of the structure-activity relationship is paramount for researchers, scientists, and drug development professionals seeking to leverage the full potential of olefin metathesis.

References

- 1. Stewart-Grubbs catalyst | 927429-61-6 | Benchchem [benchchem.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. kilobio.com [kilobio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chelated Ruthenium Catalysts for Z-Selective Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Initiation Mechanism of the Stewart-Grubbs Catalyst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Stewart-Grubbs catalyst, a second-generation Hoveyda-Grubbs type ruthenium-based complex, is a cornerstone of modern olefin metathesis, a powerful carbon-carbon double bond forming reaction with broad applications in drug discovery and materials science. Its efficiency and functional group tolerance are largely dictated by the mechanism of its initiation, the process by which the stable precatalyst is converted into a catalytically active species. This guide provides an in-depth exploration of the core initiation mechanisms, supported by quantitative data and experimental protocols.

Core Initiation Pathway: From Precatalyst to Active Catalyst

The Stewart-Grubbs catalyst, formally known as [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II), is a 16-electron complex that remains dormant until it interacts with an olefin substrate.[1] The initiation process involves the dissociation of the chelating isopropoxybenzylidene ligand, which is coordinated to the ruthenium center through both the carbene carbon and the oxygen atom of the isopropoxy group.[1] This dissociation generates a highly reactive 14-electron intermediate, which is the active catalytic species that enters the catalytic cycle of olefin metathesis.[2]

The general catalytic cycle, as first proposed by Chauvin, involves the reaction of the metal carbene with an olefin to form a metallacyclobutane intermediate.[3][4] This intermediate then undergoes a retro [2+2] cycloaddition to yield a new olefin and a new metal carbene, thus propagating the metathesis reaction.[3]

Figure 1: General Catalytic Cycle of Olefin Metathesis.

Mechanistic Pathways of Initiation

The initiation of Hoveyda-Grubbs type catalysts, including the Stewart-Grubbs catalyst, can proceed through three distinct mechanisms: dissociative (D), associative (A), and interchange (I).[2][5] The operative pathway is highly dependent on the steric and electronic properties of both the catalyst and the incoming olefin substrate.[5]

Dissociative (D) Mechanism

In the dissociative pathway, the initiation begins with the rate-limiting dissociation of the chelating isopropoxybenzylidene ligand to form the 14-electron active species. This is followed by the coordination of the olefin substrate. This mechanism is generally favored for sterically demanding, bulky olefins.[5]

Figure 2: Dissociative (D) Initiation Pathway.

Interchange (I) Mechanism

The interchange mechanism involves a concerted process where the incoming olefin substrate assists in the displacement of the chelating ligand through a single transition state.[2] This pathway is generally preferred for smaller, less sterically hindered olefins.[5] Kinetic studies have shown that for some systems, the interchange mechanism has an associative character (Ia).[6]

Figure 3: Interchange (I) Initiation Pathway.

Associative (A) Mechanism

The associative mechanism, while less commonly invoked for Hoveyda-Grubbs catalysts, involves the initial formation of an 18-electron intermediate through the coordination of the olefin to the precatalyst, followed by the dissociation of the ligand.[2]

Experimental evidence suggests that for many Hoveyda-Grubbs type catalysts, initiation occurs through a combination of dissociative and interchange pathways.[5] The observed rate of initiation can often be described by a two-term rate law that accounts for both mechanisms operating simultaneously.[6]

Factors Influencing Initiation Rate

The rate of initiation is a critical factor in the overall efficiency of the metathesis reaction and can be modulated by several factors:

-

Electronic Properties of the Ligands : The electronic nature of the substituents on the benzylidene ether ligand significantly impacts the initiation rate. Electron-withdrawing groups, such as a nitro group, can accelerate initiation by increasing the electrophilicity of the ruthenium center, which weakens the Ru-O bond and facilitates the dissociation of the chelating ligand.[1][6] Conversely, electron-donating groups slow down the initiation rate.[6]

-

Steric Hindrance : The steric bulk of the N-heterocyclic carbene (NHC) ligand and the olefin substrate plays a crucial role. The Stewart-Grubbs catalyst is distinguished by its o-tolyl groups on the NHC ligand, which results in a less sterically hindered catalyst compared to the more common mesityl-substituted second-generation Hoveyda-Grubbs catalyst.[1]

-

Solvent : The choice of solvent can influence the rate of initiation. For instance, initiation rates for second-generation Grubbs catalysts are generally higher in THF and toluene (B28343) compared to chloroform.[7]

-

Ancillary Ligands : For other types of Grubbs catalysts, the lability of ancillary ligands can dramatically affect initiation rates. For example, replacing a phosphine (B1218219) ligand with a more labile pyridine (B92270) ligand can increase the initiation rate by several orders of magnitude.[8]

Quantitative Data on Initiation Kinetics

Kinetic studies, primarily using UV-vis spectroscopy, have provided quantitative insights into the initiation mechanisms of Hoveyda-Grubbs type catalysts.[6] The observed rate constant, kobs, is often plotted against the olefin concentration to elucidate the dominant mechanistic pathway.

For systems where both dissociative and interchange mechanisms are operative, the relationship can be described by the following equation[6]:

kobs = (kD * k4 / k-D * [olefin]) / (1 + k4 / k-D * [olefin]) + kI * [olefin]

where:

-

kD is the rate constant for the dissociative step.

-

k-D is the rate constant for the reverse of the dissociative step.

-

k4 is a subsequent rate constant in the dissociative pathway.

-

kI is the rate constant for the interchange pathway.

The table below summarizes the effect of substituents on the initiation rates of a series of Hoveyda-Grubbs type complexes with the olefin diethyl diallyl malonate (DEDAM).

| Complex (Substituent R at position 4) | Relative Initiation Rate (vs. R = NEt2) |

| 1(NEt2) | 1 |

| 1(OiPr) | ~10 |

| 1(H) | ~20 |

| 1(F) | ~30 |

| 1(NO2) | ~100 |

| Data derived from kinetic studies on related Hoveyda-Grubbs complexes.[6] |

Activation parameters have also been determined for certain systems. For the reaction of Hoveyda-Grubbs type complexes with butyl vinyl ether (BuVE), negative activation entropies (ΔS‡ = -113 to -167 J·K-1·mol-1) have been measured, providing strong evidence for an associative interchange (Ia) mechanism.[6]

Experimental Protocols

Synthesis of Stewart-Grubbs Catalyst Precursors

The synthesis of Stewart-Grubbs and related Hoveyda-Grubbs catalysts typically begins with a suitable ruthenium dichloride precursor, such as the first-generation Grubbs catalyst.[1] The preparation involves the sequential and controlled displacement of the phosphine ligands. A key step is the introduction of the specific N-heterocyclic carbene (NHC) ligand, in this case, 1,3-bis(2-methylphenyl)-2-imidazolidinylidene, followed by the attachment of the chelating 2-isopropoxyphenylmethylene ligand.[1]

A general experimental workflow for catalyst synthesis and characterization is as follows:

Figure 4: General Experimental Workflow for Catalyst Synthesis.

Kinetic Analysis of Initiation

The kinetics of catalyst initiation are commonly studied using UV-vis spectrophotometry under anaerobic conditions, often employing a stopped-flow apparatus for rapid reactions.[6][9] The reaction is monitored by observing the change in absorbance at a wavelength where the precatalyst and the active catalyst have distinct spectral features.

General Protocol:

-

Solutions of the Stewart-Grubbs catalyst and the olefin substrate are prepared in a suitable anaerobic solvent (e.g., toluene).

-

The solutions are loaded into the syringes of a stopped-flow spectrophotometer.

-

The reactants are rapidly mixed, and the change in absorbance over time is recorded at a fixed wavelength.

-

The observed rate constant (kobs) is determined by fitting the kinetic data to an appropriate rate equation (e.g., single exponential decay).

-

The experiment is repeated with varying concentrations of the olefin substrate to determine the dependence of kobs on [olefin] and thereby elucidate the initiation mechanism.

Catalyst Deactivation Pathways

It is important to consider that the active catalyst can undergo decomposition, which competes with the productive metathesis pathway. One proposed deactivation pathway for second-generation Grubbs catalysts involves intramolecular C-H bond activation of the NHC ligand, leading to the formation of inactive ruthenium species.[10][11] The activation barrier for the rate-determining step in this decomposition pathway has been calculated to be around 28.6 kcal/mol.[10][11] For Hoveyda-Grubbs catalysts, a substrate-induced decomposition pathway involving β-hydride elimination from the metallacyclobutane intermediate is also possible, with calculated Gibbs free energy barriers of 23.4 to 26.9 kcal/mol for related systems.[12]

Conclusion

The initiation of the Stewart-Grubbs catalyst is a nuanced process governed by a delicate interplay of steric and electronic factors. A thorough understanding of the competing dissociative and interchange mechanistic pathways is crucial for optimizing reaction conditions and designing next-generation catalysts with tailored activity and stability. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers in drug development and other scientific fields to effectively harness the power of olefin metathesis.

References

- 1. Stewart-Grubbs catalyst | 927429-61-6 | Benchchem [benchchem.com]

- 2. Key processes in ruthenium-catalysed olefin metathesis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02515F [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. On the mechanism of the initiation reaction in Grubbs-Hoveyda complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 9. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Decomposition of Ruthenium Olefin Metathesis Catalyst [mdpi.com]

Stability and Decomposition of the Stewart-Grubbs Catalyst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Stewart-Grubbs catalyst, a second-generation Hoveyda-Grubbs type catalyst, is distinguished by its N-heterocyclic carbene (NHC) ligand bearing o-tolyl substituents. This structural modification results in a less sterically hindered catalytic center, leading to enhanced reactivity in various olefin metathesis reactions. However, like all olefin metathesis catalysts, its efficacy and lifespan are intrinsically linked to its stability and susceptibility to various decomposition pathways. Understanding these degradation routes is critical for optimizing reaction conditions, maximizing catalyst performance, and ensuring the purity of desired products in research and drug development.

This technical guide provides an in-depth overview of the known and anticipated stability characteristics and decomposition pathways of the Stewart-Grubbs catalyst, drawing upon data from closely related Grubbs-type catalysts.

Comparative Stability and Performance

The Stewart-Grubbs catalyst's unique structural feature—the o-tolyl substituted NHC ligand—provides a less sterically encumbered active site compared to the more common mesityl-substituted second-generation catalysts. This generally translates to higher catalytic activity, particularly in challenging cross-metathesis reactions involving sterically demanding olefins.[1] However, this enhanced reactivity can also influence its stability profile.

| Catalyst Generation | Key Structural Feature | General Stability | Notes |

| First-Generation Grubbs | Bis(phosphine) ligands | Good tolerance to functional groups, air, and moisture. | Lower activity compared to second-generation catalysts. |

| Second-Generation Grubbs | One phosphine (B1218219) ligand replaced by an NHC (e.g., SIMes) | Higher thermal stability and activity than first-generation. | Susceptible to phosphine-driven and substrate-induced decomposition. |

| Hoveyda-Grubbs II | Chelating isopropoxybenzylidene ligand, NHC (SIMes) | Enhanced stability due to the chelating group. | Decomposition often proceeds via ruthenium hydride formation. |

| Stewart-Grubbs | Chelating isopropoxybenzylidene ligand, NHC (o-tolyl) | High activity, particularly for sterically demanding substrates.[1] | Stability is influenced by factors similar to other second-generation Hoveyda-Grubbs catalysts. |

Core Decomposition Pathways

Several key pathways contribute to the decomposition of Grubbs-type catalysts, and by extension, the Stewart-Grubbs catalyst. These can be broadly categorized as unimolecular and bimolecular processes, often influenced by the substrate, co-catalysts, or impurities.

Olefin-Driven Decomposition (van Rensburg Pathway)

A primary decomposition route, particularly in the presence of terminal olefins like ethylene (B1197577), is the van Rensburg pathway.[1] This mechanism involves the formation of a ruthenacyclobutane intermediate, which can undergo β-hydride elimination to form a ruthenium hydride species and an olefin byproduct. This ruthenium hydride is inactive in metathesis but can catalyze olefin isomerization, leading to unwanted side products.

Bimolecular Decomposition

Bimolecular decomposition pathways involve the reaction of two ruthenium complexes. These routes can be significant at higher catalyst concentrations. For Hoveyda-Grubbs type catalysts, bimolecular coupling can lead to the formation of bridged dimeric species which are inactive. The exact nature of the bridging ligands (e.g., chloride, ethylene, or methylene) can vary.

Decomposition Induced by External Reagents

The stability of the Stewart-Grubbs catalyst can be significantly affected by the presence of various functional groups and impurities in the reaction mixture.

-

Alcohols and Water: Primary alcohols can react with Grubbs-type catalysts, particularly at elevated temperatures, to form ruthenium hydride species, leading to catalyst deactivation.[2] Water can also promote decomposition, although second-generation catalysts generally exhibit greater water tolerance than their first-generation counterparts.[3]

-

Amines: Amines can coordinate to the ruthenium center and promote decomposition. Primary alkylamines, in particular, can lead to rapid degradation through nucleophilic attack on the alkylidene.[4][5]

Experimental Protocols for Studying Catalyst Decomposition

Monitoring the decomposition of the Stewart-Grubbs catalyst typically involves spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most powerful tool.

General Protocol for NMR Monitoring of Thermal Decomposition

This protocol is adapted from studies on related Grubbs catalysts and can be applied to the Stewart-Grubbs catalyst.[2]

Materials:

-

Stewart-Grubbs catalyst

-

Anhydrous deuterated solvent (e.g., benzene-d6, toluene-d8)

-